molecular formula C19H24N2O2 B1139434 Praziquantel D11 CAS No. 1246343-36-1

Praziquantel D11

Número de catálogo: B1139434
Número CAS: 1246343-36-1
Peso molecular: 323.5 g/mol
Clave InChI: FSVJFNAIGNNGKK-DHCOBZMXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Pharmacokinetics

Pharmacokinetic Studies
Research has demonstrated significant inter-individual variability in the pharmacokinetics of Praziquantel and its enantiomers. A study identified optimal sampling time points for monitoring drug exposure, indicating that plasma concentrations measured at 4 hours post-administration correlate strongly with total drug exposure (AUC 8) for both total praziquantel and its active enantiomer, R-praziquantel . The findings suggest that pharmacogenetic factors may influence these variabilities, necessitating further studies to understand their impact on treatment outcomes.

Table 1: Pharmacokinetic Parameters of Praziquantel D11

ParameterValue
C_max (ng/mL)1254.4
AUC 8 (ng h/mL)1254.4
Optimal Sampling Time (h)4
Enantiomer ActivityR-praziquantel active

Treatment Efficacy

Efficacy Against Schistosomiasis
Praziquantel remains the cornerstone for treating schistosomiasis. A systematic review indicated a pooled cure rate of 89.2% for Schistosoma mansoni and 93.6% for Schistosoma haematobium with a standard dose of 40 mg/kg . The efficacy is further supported by studies showing high egg reduction rates post-treatment, highlighting the drug's effectiveness in diverse populations.

Case Study: Efficacy in School Children
In a study conducted in Nigeria, treatment with Praziquantel at a dosage of 40 mg/kg resulted in an 85.3% cure rate after eight weeks among school children infected with urinary schistosomiasis . This underscores the drug's reliability in pediatric populations.

Safety Assessments

Adverse Drug Reactions
While generally safe, Praziquantel has been associated with adverse effects. A case series from Eritrea reported visual abnormalities linked to the drug, raising concerns about dosing inaccuracies during mass drug administration campaigns . The study documented 61 cases of blurred vision following treatment, suggesting that careful monitoring and dosage adjustments are critical in vulnerable populations.

Table 2: Reported Adverse Effects of Praziquantel

Adverse EffectFrequency (%)
Abdominal PainCommon
VomitingCommon
Blurred VisionNotable (2.4%)
HeadacheCommon

Immunological Effects

Immunological Response Studies
Research has also explored the immunological effects of Praziquantel against schistosomiasis. A study indicated that higher doses could enhance immune responses against schistosomula, leading to significant reductions in worm burden . This suggests that optimizing dosing regimens could improve treatment outcomes by leveraging the immune system's capabilities.

Análisis Bioquímico

Biochemical Properties

Praziquantel D11, like its parent compound Praziquantel, is believed to interact with various enzymes and proteins. The preponderance of scientific evidence suggests that Praziquantel works by dysregulating calcium homeostasis in the worm . It is hypothesized that Praziquantel disrupts an interaction between a voltage-gated calcium channel (SmCav1B) and an accessory protein, SmTAL1 .

Cellular Effects

This compound is expected to have similar cellular effects as Praziquantel. In vitro studies on trematodes and cestodes have shown that Praziquantel induces a rapid contraction of schistosomes by a specific effect on the permeability of the cell membrane . The drug further causes vacuolization and disintegration of the schistosome tegument .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The drug is thought to work, in part, by disrupting an interaction between a voltage-gated calcium channel (SmCav1B) and an accessory protein, SmTAL1 .

Temporal Effects in Laboratory Settings

Studies on Praziquantel have shown that drug-induced damage to the tegument, exposure of surface antigens, and attachment of host antibody occurred rapidly, within 1 hour, following Praziquantel treatment .

Dosage Effects in Animal Models

Studies on Praziquantel have shown that the threshold concentration to which the parasite must be exposed in order to be eliminated is around 1 μM, and the period of exposure required is about 6 hours .

Metabolic Pathways

Praziquantel is known to undergo an enantioselective first-pass metabolism through the cytochrome CYP450 3A4 isoform and is mainly transformed into the monohydroxylated metabolite R-trans-4-OH-PZQ .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Praziquantel-d11 implica la incorporación de deuterio en la molécula de Praziquantel. Un método común es la reacción de intercambio hidrógeno-deuterio, donde los átomos de hidrógeno en la molécula de Praziquantel se reemplazan con átomos de deuterio . Este proceso generalmente involucra el uso de solventes deuterados y catalizadores en condiciones controladas para garantizar la incorporación selectiva de deuterio.

Métodos de producción industrial

La producción industrial de Praziquantel-d11 sigue principios similares pero a mayor escala. El proceso implica el uso de química de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento . Este método permite un control preciso sobre los parámetros de reacción, lo que lleva a una alta pureza y eficiencia en la producción de Praziquantel-d11 .

Análisis De Reacciones Químicas

Tipos de reacciones

Praziquantel-d11 experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de Praziquantel-d11 puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir análogos deuterados con propiedades farmacocinéticas alteradas .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de Praziquantel-d11

Praziquantel-d11 es único debido a su marcaje con deuterio, que proporciona ventajas distintas en la investigación científica. La presencia de deuterio permite un seguimiento más preciso del compuesto en estudios metabólicos y mejora la estabilidad de la molécula . Esto convierte a Praziquantel-d11 en una herramienta valiosa en la investigación farmacocinética y farmacodinámica, ofreciendo información que no es posible con compuestos no marcados .

Actividad Biológica

Praziquantel D11, a deuterated analog of praziquantel (PZQ), is primarily recognized for its anthelmintic properties, particularly in treating parasitic infections such as schistosomiasis. This article delves into the biological activity of this compound, exploring its pharmacological mechanisms, efficacy, and implications in clinical settings.

Overview of this compound

Chemical Properties:

  • Molecular Formula: C₁₉H₁₃D₁₁N₂O₂
  • Molecular Weight: Approximately 323.48 g/mol

This compound is designed to enhance stability and improve pharmacokinetic studies by incorporating deuterium, which serves as an internal standard in quantification assays.

The biological activity of this compound is closely related to that of its parent compound, praziquantel. The proposed mechanisms include:

  • Calcium Channel Modulation: Praziquantel is believed to target the β subunits of voltage-gated calcium channels in schistosomes, leading to increased calcium influx and subsequent muscle contraction and paralysis of the parasites .
  • Tegumental Damage: The drug induces extensive vesiculation and rupture of the tegument (outer layer) of schistosomes, facilitating immune response and clearance by the host .
  • Metabolic Disruption: It inhibits glucose uptake and reduces glycogen levels in parasites, impairing their energy metabolism .

Case Studies and Meta-Analyses

  • Efficacy Against Schistosomiasis:
    • A systematic review indicated that a single dose of 40 mg/kg praziquantel yields a cure rate (CR) of approximately 89.8% for schistosomiasis, with egg reduction rates (ERR) reaching up to 95% .
    • In Ethiopia, studies demonstrated a CR of 93.6% for S. haematobium and 89.2% for S. mansoni infected individuals following treatment with praziquantel .
  • Pharmacogenetic Variations:
    • Research has shown that genetic variations in drug-metabolizing enzymes can significantly influence plasma concentrations and treatment outcomes among patients receiving praziquantel . This highlights the importance of personalized medicine in optimizing treatment efficacy.

Comparative Efficacy Table

Study LocationPathogenDosage (mg/kg)Cure Rate (%)Egg Reduction Rate (%)
EthiopiaS. mansoni4089.290.2
EthiopiaS. haematobium4093.685
Southeast AsiaOpisthorchis25Not specifiedNot specified

Adverse Effects

Common adverse effects reported following praziquantel administration include:

  • Abdominal pain
  • Vomiting
  • Headache
  • Diarrhea
  • Bloody stool .

Monitoring for these effects is crucial, especially in mass drug administration (MDA) campaigns targeting schoolchildren and vulnerable populations .

Propiedades

IUPAC Name

2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/i1D2,2D2,3D2,7D2,8D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVJFNAIGNNGKK-DHCOBZMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677345
Record name 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246343-36-1
Record name 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.